CID 11672716

Description

No evidence explicitly describes the chemical identity, structure, or applications of CID 11672716. PubChem Compound Identifier (CID) entries typically include molecular formulas, structural data, and biological roles, but these details are absent from the provided sources . For example:

Properties

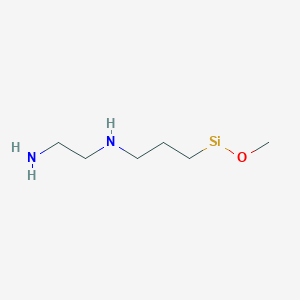

Molecular Formula |

C6H16N2OSi |

|---|---|

Molecular Weight |

160.29 g/mol |

InChI |

InChI=1S/C6H16N2OSi/c1-9-10-6-2-4-8-5-3-7/h8H,2-7H2,1H3 |

InChI Key |

GXMXUHBATDKDLR-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]CCCNCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction proceeds as follows:

(CH3O)3Si(CH2)3Cl+H2NCH2CH2NH2→(CH3O)3Si(CH2)3NHCH2CH2NH2+HCl

Industrial Production Methods

In industrial settings, the production of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Various electrophiles, such as alkyl halides, under mild conditions.

Major Products

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane networks.

Substitution: Formation of substituted amines.

Scientific Research Applications

N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

Medicine: Utilized in drug delivery systems and as a component in medical adhesives.

Industry: Applied in the production of composite materials, coatings, and sealants.

Mechanism of Action

The mechanism of action of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on surfaces. The amine groups can interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 11672716 lacks data, the evidence highlights methodologies for comparing structurally or functionally similar compounds. For instance:

(a) Structural Analog Comparison

compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) using 2D/3D structural overlays and functional assays (e.g., substrate specificity, inhibition potency). Key parameters for comparison include:

- Steroid backbone orientation (e.g., DHEAS vs. taurolithocholic acid).

- Functional groups (e.g., sulfates in DHEAS vs. hydroxyls in betulinic acid).

- Binding affinity to target proteins (e.g., transporters or enzymes) .

(b) Functional Analog Comparison

compares irinotecan (CPT-11) -induced diarrhea models with herbal treatments like 生姜泻心汤. Metrics include:

- Diarrhea severity scores (1.83 ± 0.72 in treated vs. 2.19 ± 0.94 in untreated groups).

- Histological changes in intestinal mucosa (e.g., reduced damage in treated groups).

This approach could be adapted to compare this compound with compounds sharing similar biological targets or therapeutic roles.

Data Tables for Comparative Analysis

If this compound were analogous to compounds in or 16, a comparison table might include:

| Parameter | This compound | Taurocholic Acid (CID 6675) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Formula | Not Available | C₂₆H₄₅NO₆S | C₃₅H₅₄O₉ |

| Biological Role | Unknown | Bile acid transporter substrate | Cytotoxic marine toxin |

| Key Functional Groups | N/A | Sulfate, hydroxyl | Lactone ring, polyketide chain |

| Target Affinity | N/A | NTCP transporter (IC₅₀: 10 µM) | Actin filaments (EC₅₀: 0.2 nM) |

Note: Data inferred from and for illustrative purposes only.

Recommendations

To address these gaps:

Verify this compound’s validity using PubChem or CAS databases .

Conduct in silico studies (e.g., molecular docking) to predict targets.

Synthesize analogs (e.g., modifying substituents) and test bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.